Ro 363

Description

Properties

IUPAC Name |

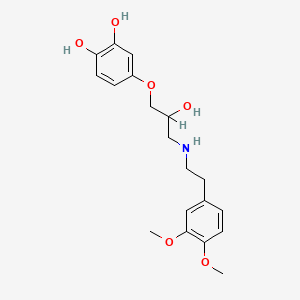

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNBEBPVKCJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996023 | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-77-2 | |

| Record name | Ro 363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of ION363 in FUS-ALS

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. A rare and particularly aggressive form of ALS, often with juvenile onset, is caused by mutations in the Fused in Sarcoma (FUS) gene.[1] These mutations lead to a toxic gain-of-function, primarily through the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons. ION363 (also known as Jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to combat this pathology by reducing the production of the FUS protein.[2] This technical guide provides a detailed overview of the mechanism of action of ION363, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Pathophysiology of FUS-ALS

The FUS protein is an RNA-binding protein predominantly located in the nucleus, where it is involved in various aspects of RNA metabolism, including splicing and transport. In FUS-ALS, mutations in the FUS gene, particularly in its nuclear localization signal (NLS), lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm. This cytoplasmic mislocalization results in the formation of toxic protein aggregates, which are a pathological hallmark of the disease. The accumulation of these aggregates is believed to disrupt cellular processes, leading to motor neuron dysfunction and death. The disease mechanism is considered a toxic gain-of-function, suggesting that reducing the levels of the mutant FUS protein could be a viable therapeutic strategy.

ION363: An Antisense Oligonucleotide Approach

ION363 is a non-allele-specific antisense oligonucleotide designed to target the FUS mRNA. ASOs are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific mRNA sequence. This binding event leads to the degradation of the target mRNA by RNase H, an enzyme that recognizes the DNA-RNA duplex, thereby preventing the translation of the mRNA into protein. By targeting the FUS mRNA, ION363 aims to reduce the overall levels of the FUS protein, including both the wild-type and the mutant forms, thus mitigating the toxic gain-of-function associated with FUS mutations.

Core Mechanism of Action of ION363

The fundamental mechanism of ION363 is the targeted reduction of FUS protein synthesis. This is achieved through the binding of ION363 to the FUS mRNA, leading to its degradation and a subsequent decrease in the production of the FUS protein. This reduction in both wild-type and mutant FUS protein is intended to prevent the cytoplasmic accumulation and aggregation that drives neurodegeneration in FUS-ALS.

Caption: Mechanism of ION363 in reducing FUS protein expression.

Quantitative Data

The efficacy of ION363 in reducing FUS protein and related biomarkers has been demonstrated in both preclinical and clinical settings.

Table 1: Preclinical Data - FUS Protein Reduction in Mouse Models

| Model System | Treatment | Outcome | Quantitative Result | Reference |

| FUS-ALS Knock-in Mice | Single intracerebroventricular (ICV) injection of ION363 | Reduction of total FUS protein in the CNS | 50-80% reduction |

Table 2: Clinical Data - Biomarker Changes in FUS-ALS Patients

| Study Population | Treatment | Outcome | Quantitative Result | Reference |

| Post-mortem tissue from ION363-treated patients | Intrathecal administration of ION363 | Reduction of total FUS protein in motor cortex | 66-90% reduction compared to untreated FUS-ALS patients | |

| Post-mortem tissue from two patients with P525L variant | Intrathecal administration of ION363 | Reduction of mutant FUS-P525L protein | 3-4% of levels in untreated controls | |

| Cerebrospinal Fluid (CSF) from treated participants (n=12 case series) | Intrathecal administration of ION363 | Reduction of neurofilament light chain (NfL) | Up to 82.8% decrease after six months |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of ION363.

1. Quantification of FUS Protein by Western Blot

This protocol is a standard method for quantifying the amount of a specific protein in a sample.

Caption: Workflow for Western Blot analysis of FUS protein.

-

Lysate Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: A specified amount of total protein (e.g., 40 µg) is loaded per lane on a polyacrylamide gel and separated by size via electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged.

-

Analysis: The intensity of the bands corresponding to FUS is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

2. Immunohistochemical Analysis of FUS Aggregates

This technique is used to visualize the localization and abundance of FUS protein aggregates within tissue sections.

Caption: Workflow for immunohistochemical analysis of FUS aggregates.

-

Tissue Preparation: Spinal cord and motor cortex tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

-

Permeabilization and Blocking: Sections are permeabilized to allow antibody entry into cells and then blocked to prevent non-specific binding.

-

Antibody Staining: Sections are incubated with a primary antibody against FUS, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: Nuclei are often counterstained with a fluorescent dye like DAPI to visualize cellular localization.

-

Imaging: The stained sections are imaged using confocal microscopy to visualize the FUS aggregates.

3. Quantification of FUS mRNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript.

Caption: Workflow for qPCR analysis of FUS mRNA.

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for FUS mRNA and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The amount of FUS mRNA is quantified relative to a stable reference gene (e.g., GAPDH).

ION363 represents a promising therapeutic strategy for FUS-ALS, directly targeting the root cause of the disease. By utilizing an antisense mechanism to reduce the production of the FUS protein, ION363 has demonstrated the potential to decrease the formation of toxic aggregates, a key pathological feature of this devastating disease. The quantitative data from both preclinical models and clinical case studies provide strong evidence for the target engagement and biological activity of ION363. The ongoing Phase 3 FUSION clinical trial will be critical in determining the clinical efficacy and safety of this novel therapeutic. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ION363 and other ASO-based therapies for neurodegenerative diseases.

References

Preclinical Efficacy of ION363: A Technical Overview for Drug Development Professionals

Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a disease-relevant mouse model of FUS-ALS. The data presented herein provides a comprehensive overview of the molecular and cellular effects of ION363, establishing a strong foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the loss of motor neurons in mouse models of FUS-ALS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ION363 in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and downstream pathological markers.

Table 1: Effect of a Single 20-μg ICV Dose of ION363 on FUS Protein Levels in the Central Nervous System of 1-Month-Old P517L/WT Mice

| Brain Region | Treatment | Genotype | FUS Protein Level Reduction | Statistical Significance |

| Brain | ION363 | WT/WT | ~80% | P < 0.001 |

| Brain | ION363 | P517L/WT | ~80% | P < 0.001 |

| Cervical Spinal Cord | ION363 | WT/WT | ~80% | P < 0.001 |

| Cervical Spinal Cord | ION363 | P517L/WT | ~80% | P < 0.001 |

| Lumbar Spinal Cord | ION363 | WT/WT | ~80% | P < 0.001 |

| Lumbar Spinal Cord | ION363 | P517L/WT | ~80% | P < 0.001 |

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/Δ14 Mice Following a Single Perinatal 20-μg ICV Dose of ION363

| Outcome Measure | Age | NTC-Treated MN-P517L/Δ14 | ION363-Treated MN-P517L/Δ14 |

| Lumbar Motor Neuron Loss | 4 Months | ~12% loss | No significant loss |

| Lumbar Motor Neuron Loss | 6 Months | Significant loss | No significant loss |

| Muscle Denervation | 4 Months | Present | Prevented |

| Microgliosis | 4 Months | Present | Prevented |

Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of disease pathology.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for understanding the generation of the presented data.

1. Animal Models

-

FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L in mice) and FUSΔEX14 (Δ14 in mice), directly into the endogenous mouse Fus locus.

-

Compound Heterozygous Model: To create a model with an accelerated, ALS-like phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/Δ14) were used.

2. ION363 Administration

-

Route of Administration: A single intracerebroventricular (ICV) injection was administered to newborn (postnatal day 1) mice.

-

Dose: A 20-μg dose of ION363 or a non-targeted control (NTC) ASO was used.

3. Western Immunoblot Analysis

-

Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals at 1 month of age. Protein lysates were prepared from these tissues.

-

Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.

-

Quantification: The intensity of the protein bands was quantified to determine the relative reduction in FUS protein levels in ION363-treated animals compared to NTC-treated controls.

4. Sarkosyl Solubility Fractionation

-

Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other RNA-binding proteins, which are a pathological hallmark of FUS-ALS.

-

Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by immunoblotting.

5. Immunohistochemistry and Motor Neuron Quantification

-

Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.

-

Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6 months of age in both NTC- and ION363-treated mice to assess neurodegeneration.

-

Gliosis and Denervation Assessment: Immunohistochemical staining for markers of microgliosis (Iba1) and muscle denervation was performed to evaluate these pathological features.

Visualizations

The following diagrams illustrate the mechanism of action of ION363 and the experimental workflow used in the preclinical studies.

Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS protein production.

Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse model.

References

- 1. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 2. neurologylive.com [neurologylive.com]

- 3. Antisense oligonucleotide silencing of FUS expression as a therapeutic approach in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Ulefnersen (ION363): A Technical Deep Dive into the Development of a Targeted Therapy for FUS-ALS

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of ulefnersen (formerly ION363), an investigational antisense oligonucleotide (ASO) therapy for amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical data, experimental methodologies, and the scientific rationale underpinning this therapeutic approach.

Introduction: The Challenge of FUS-ALS

Amyotrophic lateral sclerosis is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of ALS cases, often with a particularly aggressive and early onset, is caused by mutations in the FUS gene.[1][2] These mutations lead to a toxic gain-of-function of the FUS protein, which mislocalizes from the nucleus to the cytoplasm, forming aggregates that are a pathological hallmark of the disease.[1][3] The FUS protein is a critical RNA-binding protein involved in various aspects of RNA metabolism, including splicing and transport, as well as in the DNA damage response.[4] Its dysfunction in FUS-ALS presents a clear therapeutic target.

Ulefnersen is a non-allele-specific antisense oligonucleotide designed to bind to FUS mRNA, leading to its degradation by RNase H and thereby reducing the production of both wild-type and mutant FUS protein. This approach aims to mitigate the toxic effects of the mutant protein and slow or halt disease progression.

Preclinical Development: Proof of Concept in Murine Models

The preclinical development of ulefnersen involved rigorous testing in mouse models of FUS-ALS to establish proof of concept and assess its therapeutic potential.

Quantitative Preclinical Data

| Study Type | Animal Model | Intervention | Key Findings | Reference |

| In Vivo Efficacy | FUS-ALS Knock-in Mice | Single intracerebroventricular (ICV) injection of ION363 | - Delayed onset of motor neuron degeneration. - Reduced postnatal levels of FUS protein in the brain and spinal cord by 20-50%. | |

| Mechanism of Action | FUS-ALS Knock-in Mice | ION363 Administration | - Efficiently silences Fus gene expression. - Prevents the insolubility of FUS and related RNA-binding proteins. |

Experimental Protocols: Intracerebroventricular Injection in Mice

The following protocol represents a standard methodology for the intracerebroventricular (ICV) administration of antisense oligonucleotides in mouse models, based on established practices.

Objective: To deliver the ASO directly into the cerebrospinal fluid (CSF) to achieve broad distribution throughout the central nervous system.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Hamilton syringe with a 30-gauge needle

-

Surgical drill

-

Ulefnersen (ION363) solution in sterile, artificial CSF

-

Standard surgical tools and sutures

Procedure:

-

Anesthesia and Stereotaxic Mounting: The mouse is anesthetized with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) and placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Preparation: The scalp is shaved and disinfected. A midline incision is made to expose the skull.

-

Identification of Injection Site: Bregma is identified, and the injection coordinates for the lateral ventricle are determined (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

-

Craniotomy: A small burr hole is drilled at the determined coordinates.

-

ASO Injection: The Hamilton syringe needle is slowly lowered to the target depth. A specific volume of the ASO solution (e.g., 2-5 µL) is infused at a controlled rate (e.g., 0.5 µL/min).

-

Post-Injection: The needle is left in place for a few minutes to allow for diffusion and prevent backflow, then slowly withdrawn.

-

Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia in a warm environment.

Clinical Development: From Compassionate Use to a Pivotal Phase 3 Trial

The clinical development of ulefnersen has been marked by its use in an expanded access (compassionate use) program, which provided early insights into its safety and potential efficacy in humans, leading to the initiation of a global Phase 3 clinical trial.

Compassionate Use Program: Early Human Data

A multicenter, open-label case series provided the first human data on ulefnersen in patients with FUS-ALS.

| Study Type | Patient Population | Intervention | Key Findings | Reference |

| Expanded Access Program | 12 patients with FUS-ALS (ages 16-45) | Multiple intrathecal injections of ulefnersen | - Up to 83% reduction in cerebrospinal fluid (CSF) neurofilament light chain (NfL), a biomarker of neuronal damage, after six months. - Slowed rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) in some patients. - Some cases of unprecedented functional recovery were observed. |

The FUSION Trial (NCT04768972)

The promising results from the compassionate use program led to the initiation of the FUSION trial, a Phase 1-3 study to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ulefnersen in patients with FUS-ALS.

| Trial Phase | Study Design | Patient Population | Intervention | Primary Outcome Measures | Status |

| Phase 1-3 | Randomized, double-blind, placebo-controlled (Part 1) followed by an open-label extension (Part 2 and 3) | Up to 95 participants with FUS-ALS, aged 10 years and older | Intrathecal bolus injection of ulefnersen or placebo | - Change from baseline in the joint rank of the combined assessment of ALSFRS-R total score, time to rescue or discontinuation, and ventilation assistance-free survival (VAFS). | Recruiting |

Dosing Schedule:

-

Part 1 (60 weeks): Ulefnersen or placebo administered every 12 weeks, with a loading dose at week 4.

-

Part 2 (84 weeks): All participants receive open-label ulefnersen every 12 weeks, with a loading dose at the start for those previously on placebo.

-

Part 3 (up to 3 years): Continued open-label access to ulefnersen.

Experimental Protocols: Intrathecal Administration in Humans

The following protocol is a representative procedure for the intrathecal administration of an ASO like ulefnersen, based on established clinical practices for similar therapies.

Objective: To deliver the ASO directly into the CSF in the lumbar spine for distribution throughout the central nervous system.

Materials:

-

Ulefnersen (ION363) single-dose vial

-

Spinal anesthesia needle (e.g., 24-gauge)

-

Syringes and needles for local anesthetic and drug administration

-

Sterile drapes and antiseptic solution

-

Manometer (optional, for measuring CSF pressure)

Procedure:

-

Patient Positioning: The patient is positioned in either the lateral decubitus or sitting position to facilitate lumbar puncture.

-

Site Preparation: The lumbar area (typically L3/L4 or L4/L5 interspace) is cleaned with an antiseptic solution and draped.

-

Local Anesthesia: A local anesthetic is injected to numb the skin and underlying tissues.

-

Lumbar Puncture: The spinal needle is inserted into the subarachnoid space. Correct placement is confirmed by the outflow of clear CSF.

-

CSF Removal: A volume of CSF equal to the volume of the drug to be injected (typically 5 mL) is withdrawn.

-

Drug Administration: The syringe containing ulefnersen is attached to the spinal needle, and the drug is administered as a slow bolus injection over 1 to 3 minutes.

-

Post-Procedure Monitoring: The needle is removed, and a sterile dressing is applied. The patient is monitored for any immediate adverse reactions.

References

- 1. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 2. als-mnd.org [als-mnd.org]

- 3. openaccessgovernment.org [openaccessgovernment.org]

- 4. FUS FUS RNA binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Molecular Target of ION363: A Technical Guide

ION363 (also known as ulefnersen or jacifusen) is an investigational antisense oligonucleotide (ASO) therapy being developed for a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene, known as FUS-ALS.[1][2] This technical guide provides a detailed overview of the molecular target of ION363, its mechanism of action, supporting quantitative data, and the experimental protocols utilized in its evaluation.

Molecular Target: Fused in Sarcoma (FUS) RNA

The molecular target of ION363 is the messenger RNA (mRNA) transcript of the Fused in Sarcoma (FUS) gene .[2][3] FUS is a ubiquitously expressed RNA/DNA-binding protein primarily located in the nucleus, where it is involved in various aspects of RNA metabolism, including transcription, splicing, and transport.

In FUS-ALS, mutations in the FUS gene lead to a toxic gain of function. These mutations often cause the FUS protein to mislocalize from the nucleus to the cytoplasm, where it forms aggregates that are toxic to motor neurons. This cytoplasmic accumulation and aggregation are central to the pathophysiology of FUS-ALS, leading to progressive motor neuron degeneration. ION363 is a non-allele-specific ASO, meaning it targets the RNA transcripts from both the mutated and wild-type FUS alleles to reduce the overall production of the FUS protein.

Mechanism of Action

ION363 is a single-stranded synthetic nucleic acid designed to bind to a specific sequence within the pre-messenger RNA (pre-mRNA) of the FUS gene through Watson-Crick base pairing. This binding event initiates a cascade that leads to the degradation of the FUS mRNA, thereby preventing its translation into the FUS protein. The detailed mechanism is as follows:

-

Intrathecal Administration: ION363 is administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier and achieve distribution within the central nervous system.

-

Target Binding: Within the nucleus of neuronal cells, ION363 binds to its complementary sequence on the FUS pre-mRNA.

-

RNase H-Mediated Degradation: The ASO/RNA duplex recruits the enzyme RNase H, which selectively cleaves the RNA strand of the hybrid molecule.

-

Reduced Protein Production: The degradation of the FUS mRNA results in a significant reduction in the synthesis of the FUS protein, including the toxic mutant variant.

By reducing the overall levels of FUS protein, ION363 aims to mitigate the cytoplasmic mislocalization and aggregation, thereby slowing or halting the progression of motor neuron degeneration in FUS-ALS.

Quantitative Data

Preclinical and clinical studies have demonstrated the efficacy of ION363 in reducing FUS protein levels and associated biomarkers of neurodegeneration.

| Parameter | Finding | Context | Reference |

| FUS Protein Reduction (Preclinical) | 50-80% reduction in total FUS protein | Newborn FUS-ALS mouse model following a single intracerebroventricular injection. | |

| FUS Protein Reduction (Clinical) | 66-90% decrease in FUS protein levels | Post-mortem analysis of motor cortex tissue from three of four treated participants compared to untreated FUS-ALS patients. | |

| Mutant FUS Protein Reduction (Clinical) | FUS-P525L mutant protein levels were 3-4% of those in untreated controls | Post-mortem analysis of motor cortex tissue from two participants with the P525L variant. | |

| Neurofilament Light Chain (NfL) Reduction (Clinical) | Up to 82.8% decrease in CSF NfL levels | Observed in a compassionate use case series after six months of treatment. |

Signaling Pathways and Experimental Workflows

Pathophysiology of FUS-ALS and Mechanism of Action of ION363

Caption: Pathophysiology of FUS-ALS and the therapeutic intervention by ION363.

Experimental Workflow for ION363 Evaluation

Caption: A generalized experimental workflow for the development of ION363.

Experimental Protocols

The following sections provide an overview of the key methodologies employed in the preclinical and clinical evaluation of ION363.

Antisense Oligonucleotide Administration in Animal Models

A standard procedure for delivering ASOs to the central nervous system in rodent models involves direct injection into the cerebrospinal fluid.

-

Procedure: Intracerebroventricular (ICV) or intrathecal (IT) injection.

-

Anesthesia: Mice are anesthetized, typically with isoflurane.

-

Injection: For IT injections, a puncture is made between the L5 and L6 vertebrae to deliver the ASO into the intrathecal space. For ICV injections in neonatal mice, the ASO is injected directly into the cerebral ventricles.

-

Dosage and Volume: A typical injection volume for IT delivery in rats is around 30 µL. In preclinical studies of a p38α MAPK ASO, a single 300 µg dose was administered intrathecally in mice.

-

Post-Procedure Care: Animals are monitored for recovery from anesthesia and any potential adverse effects.

Quantification of FUS Protein Levels

5.2.1. Immunohistochemistry (IHC)

IHC is used to visualize the distribution and abundance of FUS protein in brain and spinal cord tissue sections.

-

Tissue Preparation: Brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections of 4-8 µm thickness are cut.

-

Antigen Retrieval: Microwave pretreatment is often used to unmask the antigen.

-

Blocking: Sections are incubated with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FUS (e.g., anti-FUS rabbit polyclonal antibody).

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB for chromogenic detection or a fluorophore for immunofluorescence).

-

Imaging: Stained sections are visualized and imaged using a microscope.

5.2.2. Biochemical Analysis (Western Blotting)

Western blotting is used to quantify the levels of FUS protein in tissue lysates.

-

Protein Extraction: Proteins are extracted from frozen brain or spinal cord tissue using lysis buffers. Subcellular fractionation can be performed to separate nuclear and cytoplasmic proteins.

-

SDS-PAGE: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The HRP enzyme reacts with a chemiluminescent substrate to produce light, which is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of FUS protein.

Assessment of Neuroaxonal Damage: Neurofilament Light Chain (NfL) ELISA

NfL is a biomarker of neuroaxonal damage, and its levels in the CSF can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Sample Collection: Cerebrospinal fluid is collected from patients via lumbar puncture.

-

ELISA Principle: The assay typically uses a sandwich ELISA format.

-

A capture antibody specific for NfL is coated onto the wells of a microplate.

-

CSF samples and standards are added to the wells, and any NfL present binds to the capture antibody.

-

A detection antibody, also specific for NfL and conjugated to an enzyme (e.g., HRP), is added.

-

A substrate for the enzyme is added, and the resulting color change is proportional to the amount of NfL in the sample.

-

-

Quantification: The optical density is measured using a microplate reader, and the concentration of NfL in the samples is determined by comparison to a standard curve.

Conclusion

ION363 is an antisense oligonucleotide that targets the FUS RNA to reduce the production of the FUS protein. This therapeutic approach is based on the understanding that FUS-ALS is driven by a toxic gain of function from the mutant FUS protein. By lowering the overall levels of FUS, ION363 has shown promise in preclinical models and early clinical investigations in reducing the pathological hallmarks of the disease and slowing its progression. The ongoing Phase 3 FUSION clinical trial will provide more definitive evidence of its safety and efficacy in patients with FUS-ALS.

References

ION363's Effect on FUS Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1] The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO) designed to address this underlying pathology by reducing the production of the FUS protein.[4] This technical guide provides an in-depth overview of the mechanism of action of ION363 and its observed effects on FUS protein aggregation, supported by preclinical and clinical data.

Mechanism of Action

ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA (pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA, ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate the toxic gain-of-function associated with its cytoplasmic aggregation.

Preclinical Data

Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce FUS protein levels and delay disease progression.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment | Tissue | Method | FUS Protein Reduction | Reference |

| FUS-ALS Knock-in Mice (P517L and Δ14) | Single ICV injection of ION363 | Brain and Spinal Cord | Western Blot | 50-80% | |

| FUS-ALS Knock-in Mice | ION363 | Brain and Spinal Cord | Not Specified | Significant reduction |

Experimental Protocols

Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-P525L (P517L in mice) and FUSΔEX14 were utilized. These models exhibit progressive, age-dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

-

Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FUS.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Clinical Data

ION363 has been evaluated in a first-in-human study and an expanded access program, with an ongoing Phase 3 clinical trial (FUSION).

Quantitative Data from Clinical Studies

| Study Population | Treatment | Tissue/Fluid | Method | Key Findings | Reference |

| Patient with FUS-P525L mutation | Repeated intrathecal infusions of ION363 | Post-mortem brain and spinal cord | Western Blot, Immunohistochemistry | Marked suppression of FUS expression; reduction of FUS aggregates | |

| 12 participants in an expanded access program | Serial intrathecal injections of jacifusen | Post-mortem motor cortex tissue | Biochemical analysis | 66-90% decrease in FUS protein levels compared to untreated patients | |

| 2 participants with P525L variant | Serial intrathecal injections of jacifusen | Post-mortem motor cortex tissue | Biochemical analysis | Mutant FUS-P525L protein levels were 3-4% of those in untreated controls | |

| 12 participants in an expanded access program | Serial intrathecal injections of jacifusen | Cerebrospinal Fluid (CSF) | Not Specified | Up to 82.8% reduction in neurofilament light chain (NfL) levels after 6 months |

Experimental Protocols

Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the expanded access program, dosing protocols were adapted over time, with later participants receiving 120 mg monthly.

Immunohistochemistry for FUS Aggregates (Representative Protocol):

-

Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections are then cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a citrate buffer.

-

Blocking: Sections are blocked with a solution containing normal serum and a detergent to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for FUS.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.

-

Analysis: The presence and distribution of FUS-positive aggregates are examined under a microscope.

Summary and Future Directions

The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS protein levels and, consequently, the pathological aggregation of FUS in the central nervous system. The observed reduction in FUS protein and its aggregates, along with the decrease in the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3 FUSION trial. The results of this trial will be crucial in definitively establishing the clinical efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may also explore the potential of ION363 in other FUS-related neurodegenerative diseases.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. Antisense oligonucleotide jacifusen for FUS-ALS: an investigator-initiated, multicentre, open-label case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

Early In Vitro Studies of ION363: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies for ION363 (also known as ulefnersen or jacifusen), an antisense oligonucleotide (ASO) developed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The content herein is synthesized from publicly available preclinical data and established methodologies for ASO validation, offering a comprehensive look at the likely early-stage evaluation of this therapeutic candidate.

Introduction: The Rationale for Targeting FUS in ALS

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] Mutations in the FUS gene are believed to confer a toxic gain-of-function to the FUS protein, leading to its mislocalization from the nucleus to the cytoplasm, subsequent aggregation, and ultimately, neuronal cell death.[1][3] ION363 is an investigational ASO designed to specifically target and degrade FUS messenger RNA (mRNA), thereby reducing the production of the FUS protein.[4] This approach aims to mitigate the root cause of FUS-ALS pathology. Preclinical studies in mouse models of FUS-ALS have demonstrated that the reduction of FUS protein by ION363 can delay the onset of motor neuron degeneration.

Mechanism of Action of ION363

ION363 is a single-stranded nucleic acid designed to bind to a specific sequence within the pre-mRNA of the human FUS gene. This binding event recruits the cellular enzyme RNase H, which then cleaves the FUS pre-mRNA. The degradation of the pre-mRNA prevents its maturation and translation into the FUS protein, leading to a reduction in overall FUS protein levels.

In Vitro Models for FUS-ALS

The early in vitro evaluation of ION363 likely utilized patient-derived cellular models that recapitulate key aspects of FUS-ALS pathology. These models are crucial for assessing the efficacy and specificity of ASO candidates.

-

Patient-Derived Fibroblasts: Skin fibroblasts from FUS-ALS patients are readily accessible and can be used for initial screening of ASOs for their ability to reduce target mRNA and protein levels.

-

Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neurons: A more physiologically relevant model involves the reprogramming of patient fibroblasts or other somatic cells into iPSCs, which are then differentiated into motor neurons. These neurons exhibit disease-specific phenotypes, such as FUS protein mislocalization and aggregation, making them ideal for efficacy testing of therapeutic candidates like ION363.

Key In Vitro Experiments and Representative Data

While specific quantitative data from the early in vitro studies of ION363 are not publicly available, the following sections describe the key experiments that were likely performed, along with illustrative data presented in a structured format.

Dose-Dependent Reduction of FUS mRNA and Protein

A critical first step in the in vitro validation of ION363 would be to demonstrate its ability to reduce FUS mRNA and protein levels in a dose-dependent manner in a relevant cell model, such as patient-derived fibroblasts.

Table 1: Representative Dose-Response of ION363 on FUS mRNA and Protein Levels (Illustrative Data)

| ION363 Concentration (nM) | FUS mRNA Reduction (%) | FUS Protein Reduction (%) |

| 0 (Control) | 0 | 0 |

| 1 | 15 ± 3 | 10 ± 2 |

| 10 | 45 ± 5 | 38 ± 4 |

| 50 | 78 ± 6 | 70 ± 5 |

| 100 | 85 ± 4 | 80 ± 6 |

Reduction of FUS Protein Aggregates

A key pathological hallmark of FUS-ALS is the aggregation of the FUS protein in the cytoplasm of motor neurons. In vitro assays would have been conducted to assess the ability of ION363 to reduce these aggregates in iPSC-derived motor neurons from FUS-ALS patients.

Table 2: Representative Effect of ION363 on FUS Protein Aggregation in iPSC-Derived Motor Neurons (Illustrative Data)

| Treatment | Percentage of Cells with FUS Aggregates |

| Untreated Control | 65 ± 8 |

| Scrambled Control ASO (100 nM) | 62 ± 7 |

| ION363 (100 nM) | 15 ± 4 |

Rescue of Cellular Phenotypes

The ultimate goal of reducing mutant FUS protein is to rescue downstream cellular dysfunction. In vitro assays measuring motor neuron survival or neurite outgrowth would be critical to demonstrate the functional benefit of ION363.

Table 3: Representative Motor Neuron Survival Assay with ION363 Treatment (Illustrative Data)

| Cell Line | Treatment | Motor Neuron Survival (%) |

| Healthy Control iPSC-MNs | Untreated | 100 |

| FUS-ALS iPSC-MNs | Untreated | 48 ± 6 |

| FUS-ALS iPSC-MNs | Scrambled Control ASO (100 nM) | 50 ± 5 |

| FUS-ALS iPSC-MNs | ION363 (100 nM) | 85 ± 7 |

Experimental Protocols

Detailed experimental protocols for the early in vitro studies of ION363 have not been publicly disclosed. However, the following are representative protocols for the types of experiments that would have been conducted to validate the ASO.

Quantification of FUS mRNA Reduction by qRT-PCR

This protocol describes a typical workflow for assessing the knockdown of a target mRNA by an ASO in cultured cells.

Methodology:

-

Cell Culture: FUS-ALS patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

ASO Transfection: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are transfected with varying concentrations of ION363 or a non-targeting control ASO using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Cells are incubated for 48 to 72 hours post-transfection to allow for ASO uptake and target mRNA degradation.

-

RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: Quantitative real-time PCR is performed using primers specific for FUS and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of FUS mRNA is calculated using the ΔΔCt method, comparing the expression in ION363-treated cells to that in control-treated cells.

Immunofluorescence Staining for FUS Protein Aggregates

This protocol outlines a method for visualizing and quantifying FUS protein aggregates in iPSC-derived motor neurons.

Methodology:

-

Cell Culture and Treatment: iPSC-derived motor neurons from FUS-ALS patients are cultured on glass coverslips coated with poly-L-ornithine and laminin. Cells are treated with ION363 or a control ASO for a specified period (e.g., 7 days).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in phosphate-buffered saline (PBS).

-

Immunostaining: Cells are incubated with a primary antibody specific for the FUS protein, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence microscope.

-

Quantification: The number of cells containing cytoplasmic FUS aggregates is quantified from multiple random fields of view for each treatment condition.

Signaling Pathways and Pathogenic Mechanisms

Mutations in FUS lead to a cascade of events that contribute to motor neuron degeneration. The primary mechanism is thought to be a toxic gain-of-function, where the mutant protein mislocalizes to the cytoplasm and forms aggregates. These aggregates can sequester other essential proteins and disrupt cellular processes such as RNA metabolism and nucleocytoplasmic transport. ION363 intervenes at the very beginning of this cascade by reducing the amount of FUS protein produced.

References

- 1. Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. Silence is golden: A new clinical trial for FUS-ALS - MND Research Blog [mndresearch.blog]

- 4. mndassociation.org [mndassociation.org]

Technical Guide: Murine Models in the Preclinical Evaluation of ION363 for FUS-Associated Amyotrophic Lateral Sclerosis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

ION363 (also known as jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to treat a rare, aggressive, and often juvenile-onset form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1] The therapeutic principle of ION363 is to reduce the production of the FUS protein by targeting its messenger RNA (mRNA), thereby mitigating a toxic gain of function conferred by the mutant protein.[2] The development and preclinical validation of ION363 relied heavily on the use of genetically engineered animal models that accurately recapitulate key aspects of the human disease pathology. This guide provides a detailed overview of these models, the experimental protocols employed, and the key findings that supported the transition of ION363 into clinical trials.

The FUS-ALS Knock-in Mouse Model

To investigate the mechanisms of FUS-mediated neurodegeneration and to test the efficacy of ION363, researchers developed a series of FUS knock-in mouse lines.[3] Unlike previous models that used random insertion of mutated genes, this approach involved replacing the mouse's healthy Fus gene with a mutated version, ensuring a more physiologically relevant representation of the human disease.

Key Genetic Models:

-

mFusP517L: This model carries a point mutation equivalent to the human FUSP525L mutation, one of the most common and severe variants associated with early-onset ALS.

-

mFusΔ14: This model expresses a truncated form of the FUS protein, analogous to a frameshift mutation (G466VfsX14) in humans that leads to a rapidly progressive, juvenile-onset ALS.

-

Compound Heterozygous (MN-P517L/Δ14): A model with an accelerated, severe ALS-like phenotype was created by combining the two mutations, which was instrumental in demonstrating the dose-dependent toxic gain-of-function mechanism of mutant FUS.

These knock-in models successfully replicated key pathological features of human FUS-ALS, including progressive, age-dependent loss of motor neurons and the insolubility of FUS and other associated RNA-binding proteins.

Mechanism of Action and Therapeutic Strategy

FUS-ALS is understood to be driven by a toxic gain-of-function mechanism, where the mutant FUS protein acquires harmful properties, leading to its accumulation in the cytoplasm, formation of pathological aggregates, and subsequent motor neuron death. ION363 is a non-allele-specific ASO that binds to FUS mRNA, leading to its degradation via the RNase H mechanism. This prevents the translation of both wild-type and mutant FUS protein, reducing the overall protein burden and mitigating its toxicity.

References

Methodological & Application

Application Notes and Protocols for Intrathecal Delivery of ION363 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as Jacifusen or Ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and often aggressive form of the disease. ION363 is a non-allele-specific ASO that targets the FUS transcript, leading to the reduction of both wild-type and mutant FUS protein levels.[3] This reduction of the FUS protein is believed to mitigate the toxic gain-of-function effects of the mutant protein, potentially slowing disease progression.[4] Preclinical studies in mouse models of FUS-ALS have demonstrated that ION363 can effectively silence FUS expression, delay motor neuron degeneration, and improve disease-related phenotypes.[3]

These application notes provide a summary of the available data on ION363 administration in animal models and detailed protocols for intrathecal (IT) delivery. Intrathecal administration delivers the ASO directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for distribution throughout the central nervous system (CNS).

Mechanism of Action of ION363

ION363 is an antisense oligonucleotide that binds to the pre-messenger RNA (pre-mRNA) of the FUS gene. This binding event triggers the degradation of the FUS pre-mRNA, thereby preventing the translation of both wild-type and mutant FUS protein. The reduction in total FUS protein levels is the therapeutic mechanism intended to slow or halt the progression of FUS-ALS.

Quantitative Data from Animal Studies

The following table summarizes the available quantitative data from preclinical studies of ION363 in animal models.

| Animal Model | Age at Administration | Route of Administration | Dose | Frequency | Key Findings | Reference |

| FUS-ALS Knock-in Mice (P517L and Δ14 heterozygous) | Postnatal day 1 | Intracerebroventricular (ICV) | 20 µg | Single dose | Efficiently silences Fus, reduces FUS protein levels in the brain and spinal cord, and delays motor neuron degeneration. | |

| FUS-ALS Knock-in Mice | 1 month old | Not specified | Not specified | Not specified | Reduced total, wild-type, and P517L FUS protein levels in the brain and spinal cord. |

Experimental Protocols

Intrathecal Delivery Workflow

The general workflow for intrathecal delivery of ION363 in animal models involves several key steps from animal preparation to post-operative care and analysis.

Protocol 1: Intrathecal Injection in Mice

This protocol is a general guide for direct lumbar puncture intrathecal injection in mice.

Materials:

-

ION363 solution in sterile, preservative-free artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

30G ½ inch needles and 1 mL syringes

-

Animal clippers

-

Disinfectant (e.g., 70% ethanol, povidone-iodine)

-

Warming pad

-

15 mL conical tube for positioning

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Shave the fur over the lower back, from the pelvis to the mid-thoracic region.

-

Disinfect the shaved area with povidone-iodine followed by 70% ethanol.

-

-

Positioning:

-

Place the anesthetized mouse on a 15 mL conical tube under its lower abdomen. This positioning flexes the spine and increases the space between the lumbar vertebrae.

-

-

Injection:

-

Palpate the iliac crests and the spinal column to identify the L4/L5 or L5/L6 intervertebral space.

-

Hold the mouse firmly by the hips.

-

Insert the 30G needle at a slight angle into the identified intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

-

Slowly inject the desired volume of ION363 solution (typically 5-10 µL).

-

Carefully withdraw the needle.

-

-

Post-Operative Care:

-

Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.

-

Return the mouse to its home cage and monitor for any signs of distress or neurological deficits.

-

Protocol 2: Intrathecal Catheterization in Rats

This protocol describes a more chronic method for repeated intrathecal dosing in rats via an implanted catheter.

Materials:

-

ION363 solution in sterile, preservative-free aCSF

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Polyethylene tubing (e.g., PE-10)

-

Surgical instruments (scalpel, scissors, forceps)

-

Sutures

-

Warming pad

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and confirm proper anesthetic depth.

-

Shave and disinfect the surgical area over the lumbar spine.

-

-

Catheter Implantation:

-

Make a midline incision over the L5-L6 vertebrae.

-

Dissect the paravertebral muscles to expose the ligamentum flavum between the vertebrae.

-

Carefully make a small incision in the ligamentum flavum and the underlying dura mater.

-

Insert a pre-measured length of PE-10 tubing into the intrathecal space. A small leakage of CSF confirms correct placement.

-

Advance the catheter rostrally to the desired spinal level.

-

Suture the catheter to the surrounding muscle and fascia to secure it in place.

-

Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

-

Close the incision in layers.

-

-

Injection:

-

For each dose, connect a syringe containing the ION363 solution to the externalized catheter.

-

Inject the desired volume slowly, followed by a small flush of sterile aCSF to ensure complete delivery.

-

-

Post-Operative Care:

-

Administer analgesics as per institutional guidelines.

-

Monitor the animal for recovery from surgery and any signs of infection or neurological complications.

-

Keep the external part of the catheter clean and protected.

-

Protocol 3: Intrathecal Injection in Non-Human Primates (General Protocol)

Disclaimer: A specific protocol for the intrathecal administration of ION363 in non-human primates is not publicly available. The following is a general protocol for lumbar puncture in cynomolgus monkeys, which should be adapted and approved by the relevant institutional animal care and use committee.

Materials:

-

ION363 solution in sterile, preservative-free aCSF

-

Anesthetic (e.g., ketamine, medetomidine, isoflurane)

-

Spinal needles (e.g., 22-25G)

-

Syringes

-

Warming support

-

Monitoring equipment (e.g., pulse oximeter)

Procedure:

-

Animal Preparation:

-

Anesthetize the non-human primate (e.g., with an intramuscular injection of ketamine and medetomidine, followed by maintenance with isoflurane).

-

Place the animal in lateral or sternal recumbency.

-

Shave and surgically prepare the lumbar region.

-

-

Injection:

-

Palpate the lumbar vertebrae to identify the L4/L5 or L5/L6 intervertebral space.

-

Insert the spinal needle into the identified space until a "pop" is felt, indicating penetration of the dura.

-

Confirm correct placement by the appearance of clear CSF in the needle hub.

-

Slowly inject the ION363 solution. The volume will depend on the size of the animal and the concentration of the drug.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Post-Operative Care:

-

Monitor the animal closely during recovery from anesthesia.

-

Provide appropriate analgesic care.

-

Observe for any changes in behavior, motor function, or signs of discomfort.

-

Conclusion

The intrathecal delivery of ION363 in animal models is a critical step in the preclinical evaluation of this therapeutic candidate for FUS-ALS. The protocols provided here offer a foundation for researchers to conduct these studies. It is imperative that all animal procedures are performed under approved institutional guidelines and with appropriate veterinary oversight. Further research, particularly in non-human primates, will be essential to fully characterize the safety and efficacy of ION363 prior to and during clinical development.

References

Designing In Vivo Experiments with ION363: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to address the underlying genetic cause of a rare and aggressive form of amyotrophic lateral sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2][3] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and mechanism of action of ION363. The protocols outlined below are based on established methodologies for ASO administration to the central nervous system and findings from preclinical studies of ION363 in a FUS-ALS mouse model.[3][4]

ION363 is a non-allele-specific ASO that targets the FUS RNA transcript, leading to its degradation and thereby reducing the production of both wild-type and mutant FUS protein. Preclinical evidence in a FUS-ALS mouse model has demonstrated that antisense-mediated reduction of FUS protein can prevent the loss of motor neurons. The primary therapeutic hypothesis is that by lowering the levels of the toxic mutant FUS protein, ION363 can slow or prevent the relentless progression of FUS-ALS.

Core Concepts & Signaling Pathway

Mutations in the FUS gene are understood to cause disease through a toxic gain-of-function mechanism. The mutant FUS protein mislocalizes from the nucleus to the cytoplasm, where it forms aggregates that are a pathological hallmark of FUS-ALS. This process is associated with the insolubility of FUS and other related RNA-binding proteins, leading to cellular dysfunction and, ultimately, motor neuron degeneration.

ION363 intervenes at the level of RNA. By binding to the FUS messenger RNA (mRNA), it triggers the action of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This prevents the mRNA from being translated into the FUS protein, thus reducing the overall levels of FUS protein in the cell.

Figure 1: Simplified signaling pathway of FUS-ALS and the mechanism of action of ION363.

Preclinical In Vivo Data Summary

Preclinical studies utilizing a FUS-ALS knock-in mouse model have provided proof-of-concept for the therapeutic potential of ION363. A single intracerebroventricular (ICV) injection of ION363 in newborn mice resulted in a significant reduction of FUS protein levels and a delay in motor neuron degeneration.

| Parameter | Control (NTC ASO) | ION363 Treated | Method of Analysis | Reference |

| FUS Protein Levels (Brain & Spinal Cord) | 100% | ~20-50% of control | Western Immunoblot | |

| Motor Neuron Count | Baseline | Delayed degeneration | Immunohistochemistry | |

| Detergent-Insoluble RBPs | Present | Reduced | Biochemical Fractionation & Western Blot |

Experimental Protocols

In Vivo Administration of ION363 via Intracerebroventricular (ICV) Injection in Neonatal Mice

This protocol is adapted for a single ICV injection in neonatal mice, as demonstrated in preclinical studies of ION363.

Materials:

-

ION363 (or control ASO) reconstituted in sterile, nuclease-free PBS

-

Hamilton syringe (10 µL) with a 32G needle

-

Isoflurane anesthesia system

-

Stereotactic apparatus for neonatal mice (optional but recommended for precision)

-

Heating pad

-

70% ethanol

-

FUS-ALS knock-in mouse pups (Postnatal day 1, P1) and wild-type littermates

Procedure:

-

Preparation: Prepare the desired concentration of ION363. A dose of 20 µg has been shown to be effective in mice.

-

Anesthesia: Anesthetize the P1 mouse pup using isoflurane. A common method is to induce anesthesia in a chamber and then maintain it via a nose cone. Ensure the pup's body temperature is maintained with a heating pad.

-

Injection Site: Palpate the skull to identify the injection site, which is typically about one-third of the distance from the lambda suture to the eye, and slightly lateral to the sagittal suture.

-

Injection: Carefully insert the 32G needle perpendicular to the skull to a depth of approximately 2-3 mm to target the lateral ventricle.

-

Infusion: Slowly infuse the desired volume of ION363 solution (e.g., 1-2 µL) over 1-2 minutes.

-

Recovery: After infusion, slowly withdraw the needle and allow the pup to recover on the heating pad before returning it to the dam.

-

Post-operative Care: Monitor the pups for any adverse effects.

Figure 2: Experimental workflow for in vivo administration of ION363 and subsequent analysis.

Quantification of FUS Protein Levels by Western Blot

Materials:

-

Brain and spinal cord tissue from treated and control mice

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FUS

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize brain and spinal cord tissue in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-FUS antibody overnight at 4°C. The following day, wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Assessment of Motor Neuron Survival by Immunohistochemistry

Materials:

-

Spinal cord tissue from treated and control mice

-

4% paraformaldehyde (PFA) for fixation

-

Sucrose solutions for cryoprotection

-

Cryostat or vibratome for sectioning

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against a motor neuron marker (e.g., ChAT or SMI-32)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse the mice with saline followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight, then cryoprotect in a sucrose gradient.

-

Sectioning: Cut transverse sections of the lumbar spinal cord (e.g., 20-30 µm thick) using a cryostat.

-

Staining:

-

Permeabilize and block the sections.

-

Incubate with the primary antibody against the motor neuron marker overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain with DAPI.

-

-

Imaging and Analysis: Mount the sections and acquire images of the ventral horn of the spinal cord using a fluorescence microscope. Count the number of positively stained motor neurons in a systematic and unbiased manner (e.g., using stereological methods).

Conclusion

The protocols and application notes provided herein offer a framework for the in vivo investigation of ION363. These experiments are crucial for elucidating the therapeutic potential and mechanism of action of this promising ASO for the treatment of FUS-ALS. Adherence to rigorous experimental design, including appropriate controls and blinded analysis, is paramount for obtaining reproducible and translatable results.

References

- 1. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections. | Semantic Scholar [semanticscholar.org]

- 3. Antisense oligonucleotide silencing of FUS expression as a therapeutic approach in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing ION363 Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and aggressive form of the neurodegenerative disease, and ION363 aims to address the root cause by reducing the production of the FUS protein.[2] The therapeutic rationale is based on the understanding that mutant FUS protein confers a toxic gain-of-function, leading to the progressive loss of motor neurons. ION363 targets the FUS RNA transcript, leading to its degradation and thereby lowering the levels of both wild-type and mutant FUS protein.

These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of ION363. The described models and assays are essential for preclinical evaluation, mechanism of action studies, and dose-response characterization.

Recommended Cell Culture Models for ION363 Efficacy Testing

The choice of a cellular model is critical for obtaining physiologically relevant data. For FUS-ALS, models that recapitulate key pathological features of the disease, such as FUS protein mislocalization and aggregation, are highly desirable.

| Cell Model | Description | Advantages | Disadvantages |

| Patient-derived Induced Pluripotent Stem Cells (iPSCs) differentiated into Motor Neurons | iPSCs are generated from FUS-ALS patients and differentiated into motor neurons. | High physiological relevance, patient-specific mutations, recapitulates disease phenotypes like FUS mislocalization and stress granule formation. | Technically demanding, high variability between cell lines, longer experimental timelines. |

| CRISPR/Cas9-engineered Isogenic Cell Lines | Common neuronal cell lines (e.g., SH-SY5Y, NSC-34) or iPSCs with specific FUS mutations introduced via genome editing. | Allows for direct comparison between mutant and wild-type cells in the same genetic background, reducing variability. | May not fully recapitulate all aspects of the disease pathology seen in patient-derived cells. |

| Primary Neuronal Cultures from FUS-ALS Mouse Models | Primary motor neurons are isolated from transgenic mouse models expressing mutant FUS. | Provides a more complex in vitro system with supporting glial cells, good for studying cell-cell interactions. | Labor-intensive, ethical considerations for animal use, potential species-specific differences. |

| Commercially Available Reporter Cell Lines | E.g., U2OS cells stably expressing fluorescently-tagged FUS, which form stress granules upon induction. | High-throughput screening compatible, easy to culture and transfect, provides a specific readout for FUS aggregation. | Lacks the specific context of neuronal cells, may not be suitable for all efficacy endpoints. |

Experimental Protocols

General Cell Culture and Maintenance

Standard sterile cell culture techniques should be followed for all cell lines. Media and supplements should be optimized for each specific cell type. For iPSC-derived motor neurons, specialized differentiation protocols and media are required.

ION363 Delivery into Cells

Efficient delivery of ASOs into the cytoplasm and nucleus is crucial for their activity.

Protocol: ASO Transfection using Lipofectamine

-

Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

-

ASO Preparation: Dilute the desired concentration of ION363 in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Complex Formation: Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the ASO-lipid complex dropwise to the cells.

-

Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.

Note: Optimization of ASO concentration and transfection reagent volume is recommended for each cell line to achieve high transfection efficiency and minimal cytotoxicity. For some cell types, "gymnotic" delivery (uptake without a transfection reagent) may be possible but is generally less efficient.

Assessment of FUS RNA Knockdown

Protocol: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following ION363 treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using FUS-specific primers and a suitable fluorescent dye (e.g., SYBR Green) or probe-based assay. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative FUS mRNA expression levels using the ΔΔCt method.

| Target | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |

| Human FUS | AGAGCCAGAGCAGCAAAGAA | TCCTCATCAGCCAGCTCATT |

| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Assessment of FUS Protein Reduction

Protocol: Western Blotting

-

Protein Extraction: Lyse ION363-treated cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for FUS.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Evaluation of Cellular Phenotypes

Protocol: Immunofluorescence Staining for FUS Localization and Stress Granule Formation

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with ION363. To induce stress granules, treat cells with an inducing agent (e.g., sodium arsenite) for a short period before fixation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-